Cas no 2731010-52-7 (2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole)

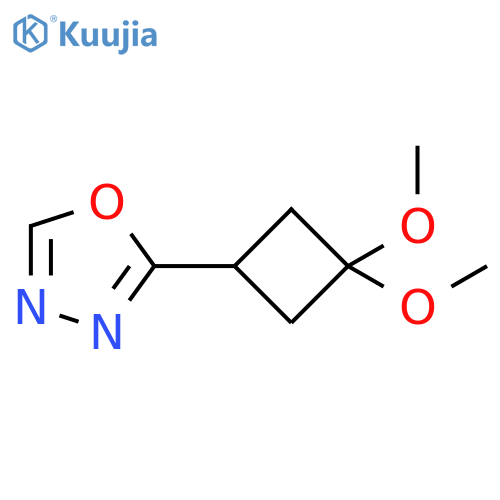

2731010-52-7 structure

商品名:2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole

CAS番号:2731010-52-7

MF:C8H12N2O3

メガワット:184.192481994629

MDL:MFCD34562034

CID:5653460

PubChem ID:165587363

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole

- 1,3,4-Oxadiazole, 2-(3,3-dimethoxycyclobutyl)-

-

- MDL: MFCD34562034

- インチ: 1S/C8H12N2O3/c1-11-8(12-2)3-6(4-8)7-10-9-5-13-7/h5-6H,3-4H2,1-2H3

- InChIKey: PMEXPOFYSULTEQ-UHFFFAOYSA-N

- ほほえんだ: O1C=NN=C1C1CC(OC)(OC)C1

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ふってん: 255.5±50.0 °C(Predicted)

- 酸性度係数(pKa): -3.73±0.41(Predicted)

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28253404-2.5g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 2.5g |

$1202.0 | 2023-09-09 | |

| Enamine | EN300-28253404-0.25g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 0.25g |

$289.0 | 2023-09-09 | |

| Enamine | EN300-28253404-0.05g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 0.05g |

$135.0 | 2023-09-09 | |

| Enamine | EN300-28253404-5.0g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 5g |

$1779.0 | 2023-06-04 | |

| Enamine | EN300-28253404-5g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 5g |

$1779.0 | 2023-09-09 | |

| Aaron | AR0291KD-2.5g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 2.5g |

$1678.00 | 2025-02-17 | |

| 1PlusChem | 1P0291C1-100mg |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 100mg |

$303.00 | 2024-05-07 | |

| Aaron | AR0291KD-10g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 10g |

$3653.00 | 2023-12-15 | |

| 1PlusChem | 1P0291C1-50mg |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 50mg |

$222.00 | 2024-05-07 | |

| 1PlusChem | 1P0291C1-10g |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole |

2731010-52-7 | 95% | 10g |

$3323.00 | 2024-05-07 |

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2731010-52-7 (2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量